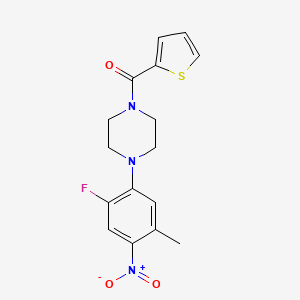![molecular formula C19H24ClN5O2 B5344833 6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its unique properties make it a valuable asset in the field of drug discovery and development.
Mécanisme D'action
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine exerts its pharmacological effects by inhibiting the activity of various enzymes, including PDE5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which is involved in the regulation of smooth muscle relaxation. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to smooth muscle relaxation. This effect is beneficial in the treatment of erectile dysfunction and pulmonary hypertension. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to inhibit the growth of cancer cells. However, this compound also has several limitations, including its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the study of 6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine. One potential direction is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of this compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate. This intermediate is then reacted with piperazine to form 4-(4-chlorophenoxy)acetyl)piperazine. The final step involves the reaction of this intermediate with 2,4,6-trimethylpyrimidine to form this compound.
Applications De Recherche Scientifique
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase-5 (PDE5), which is involved in the regulation of smooth muscle relaxation. This compound has also been shown to exhibit antitumor activity by inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-14-21-17(23(2)3)12-18(22-14)24-8-10-25(11-9-24)19(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICIRXJRGOXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)
![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)
![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)